N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is a chemical compound with the molecular formula C9H4ClN5O2 and a molecular weight of 249.61336 g/mol . This compound is known for its unique structure, which includes a hydrazono group attached to a malononitrile core, and a 4-chloro-3-nitrophenyl group.
Vorbereitungsmethoden
The synthesis of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE include:
- 2-({4-Bromo-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Methyl-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Nitrophenyl}hydrazono)malononitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Eigenschaften
Molekularformel |
C9H4ClN5O2 |
---|---|
Molekulargewicht |
249.61 g/mol |
IUPAC-Name |
2-[(4-chloro-3-nitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4ClN5O2/c10-8-2-1-6(3-9(8)15(16)17)13-14-7(4-11)5-12/h1-3,13H |
InChI-Schlüssel |
IUPSBCHTLCOSAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.